4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride - 1380300-84-4

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride

Catalog Number: EVT-3099173
CAS Number: 1380300-84-4
Molecular Formula: C9H13Cl2F3N4
Molecular Weight: 305.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: CQ211 (8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one) is a highly potent and selective RIOK2 inhibitor. [] It displays high binding affinity to RIOK2 and demonstrates excellent selectivity in both enzymatic and cellular studies. [] CQ211 exhibits potent proliferation inhibition activity against multiple cancer cell lines and shows promising in vivo efficacy in mouse xenograft models. []

2-Amino-4-[4-(2-hydroxyethyl)-piperazin-1-yl]-6-trifluoromethyl-s-triazine (TR-10)

Compound Description: TR-10 is a triazine derivative that exhibits sedative and neuroleptic actions. [] It demonstrates anti-methamphetamine activity, suppresses conditioned avoidance response, and produces taming effects. [] TR-10 also decreases exploratory behavior and exhibits cataleptogenic activity. []

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound's crystal structure has been reported, revealing that the piperazine ring adopts a chair conformation. [] The crystal structure is stabilized by weak intermolecular C—H⋯N hydrogen-bond interactions. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor with a pyrrolo[2,1-f][1,2,4]triazine core. [, ] It displays potent anti-proliferative activity against a panel of cancer cell lines and has shown efficacy in inhibiting tumor growth in vivo. [, ] CYH33 has a favorable pharmacokinetic profile and is orally bioavailable. [, ]

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

Compound Description: This compound is characterized by a 3-chloropyridazine ring connected to a piperazine ring, which is further substituted by a 3-(trifluoromethyl)phenyl group. [] The crystal structure reveals that the piperazine ring adopts a chair conformation and the overall structure is stabilized by weak intermolecular C—H⋯N hydrogen bond interactions. []

N-(4-{4-[2-(Trifluoromethoxy)phenyl]piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate

Compound Description: This compound is a dopamine D3 ligand. [] Its crystal structure shows the piperazine ring in a chair conformation and reveals intermolecular hydrogen bonding. []

4-Chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

Compound Description: This compound is an arylpiperazin-1-yl-ethyl-benzimidazole derivative that exhibits promising atypical neuroleptic potency. [] It displays a higher binding affinity for 5-HT2A receptors compared to D2 receptors. [] The compound also shows non-cataleptic action in rats and prevents d-amphetamine-induced hyperlocomotion in mice. []

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h)

Compound Description: 13h is a 2,4,6-trisubstituted pyrimidine derivative with demonstrated antitumor activity. [] It shows potent inhibitory effects against MGC-803 (human gastric cancer cells) and PC-3 (human prostate cancer cells) cell lines. []

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)

Compound Description: 13i, another 2,4,6-trisubstituted pyrimidine derivative, exhibits potent antitumor activities, particularly against PC-3 cells. [] It has shown promising potency with an IC50 value of 2.29 μmol/L against PC-3 cells. []

Macozinone

Compound Description: Macozinone (2-[4-(cyclohexylmethyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one) is a promising drug candidate for drug-sensitive and drug-resistant tuberculosis. [] It has successfully completed phase I clinical trials. []

(3R,4S)-2,2-Dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)chroman-3-ol (C110g)

Compound Description: C110g is a trifluoromethyl benzopyran derivative that exhibits potent cytotoxic effects on HeLa human cervical cancer cells. [] It induces DNA damage, G1 cell cycle arrest, and apoptosis in HeLa cells. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: Analog 24 is an aminopyrazole compound that selectively inhibits CDK5 over CDK2 in cancer cell lines. [] It reduces Mcl-1 levels, a protein involved in apoptosis regulation, in a concentration-dependent manner. [] Studies suggest that combining analog 24 with Bcl-2 inhibitors could potentially enhance apoptosis in pancreatic cancer cells. []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a potent Bcl-2/Bcl-xL/Bcl-w inhibitor that induces apoptosis by targeting these anti-apoptotic proteins. [, ] It is investigated in combination therapies, particularly with agents that modulate Mcl-1 function, for enhanced anti-cancer activity. [, ]

4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide (Flumatinib, HH-GV678)

Compound Description: Flumatinib is an antineoplastic tyrosine kinase inhibitor being investigated for treating chronic myelogenous leukemia (CML). [] It is primarily metabolized through amide bond cleavage, N-demethylation, N-oxidation, and hydroxylation. []

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib)

Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML). [] It functions by blocking the activity of specific proteins that promote cancer cell growth.

(2E)-3-[2-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

Compound Description: AMG6880 acts as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. [] It effectively blocks TRPV1 activation induced by both capsaicin and protons. []

5-Chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

Compound Description: AMG7472 is another potent antagonist of the TRPV1 channel, effectively blocking activation by both capsaicin and protons. []

N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: BCTC is a potent antagonist that specifically targets the TRPV1 channel, inhibiting its activation by both capsaicin and protons. []

(2E)-3-(6-tert-Butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

Compound Description: AMG0610 exhibits selective antagonism towards the TRPV1 channel, primarily blocking its activation by capsaicin but not by protons. []

Capsazepine

Compound Description: Capsazepine is a well-known antagonist of the TRPV1 channel, primarily known for its ability to block capsaicin-induced activation, but it doesn't effectively block proton-induced activation. []

3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl))-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone (Nintedanib)

Compound Description: Nintedanib is an antineoplastic agent. [] The patent describes a pharmaceutical composition containing Nintedanib, trifluridine, and tipiracil for treating colorectal cancer. []

2'-Deoxy-5-(trifluoromethyl)uridine (Trifluridine)

Compound Description: Trifluridine is an antineoplastic agent. [] It is part of a pharmaceutical composition, along with Nintedanib and tipiracil, intended for the treatment of colorectal cancer. []

5-Chloro-6-[(2-iminopyrrolidin-1-yl))methyl]pyrimidine-2,4(1H,3H)-dione (Tipiracil)

Compound Description: Tipiracil is an antineoplastic agent. [] It is a component of a pharmaceutical composition, along with Nintedanib and trifluridine, designed for treating colorectal cancer. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a recently developed, highly selective dopamine D3 receptor antagonist with potential therapeutic applications in treating opioid and cocaine use disorders. [] It has demonstrated safety in preclinical studies, showing no adverse cardiovascular effects when co-administered with oxycodone or cocaine. []

(R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116)

Compound Description: R-VK4-116 is another novel, highly selective dopamine D3 receptor antagonist, similar in structure and properties to R-VK4-40. [] It displays promising potential for treating opioid and cocaine use disorders, demonstrating a favorable safety profile in preclinical studies. []

5-(5-((3-((1S,5R)-1-(2-Fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole (GSK598,809)

Compound Description: GSK598,809 is a dopamine D3 receptor antagonist. [] It has shown efficacy in preclinical models for opioid and cocaine use disorders but has raised concerns due to reported adverse cardiovascular effects when combined with cocaine. []

1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626)

Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist known for its ability to increase blood pressure and heart rate. []

Compound Description: These are a series of compounds with varying alkoxy chain lengths (6i-6m, 8f-8i) and substitutions on the phenylpiperazine unit (fluoro or trifluoromethyl). [] They were evaluated for antimicrobial activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. []

(S)-(+)-N-{{3-[1-Benzoyl-3-(3,4-dichlorophenyl)-piperidin-3-yl]prop-1-yl}-4-phenylpiperidin-4-yl}-N-methylacetamine (SR142801, Osanetant)

Compound Description: Osanetant is a neurokinin 3 receptor antagonist that has undergone clinical trials for schizophrenia treatment. [] It interacts with specific amino acid residues within the transmembrane domains of the neurokinin 3 receptor, leading to receptor antagonism. []

(S)-(-)-N-(α-Ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB223412, Talnetant)

Compound Description: Talnetant is a neurokinin 3 receptor antagonist that has been clinically investigated for potential therapeutic benefits in treating schizophrenia. []

Compound Description: [3H]Me-Talnetant is a radiolabeled derivative of Talnetant, a neurokinin 3 receptor antagonist. [] It is used as a tool in binding assays and to investigate the interactions between neurokinin 3 receptor antagonists and the receptor binding site. []

(S)-2-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-(4-fluoro-2-methyl-phenyl)-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide (RO49085940)

Compound Description: RO49085940 is a neurokinin 3 receptor antagonist belonging to a different chemical class than Me-Talnetant and Osanetant. [] It interacts with specific amino acid residues in the neurokinin 3 receptor, leading to receptor antagonism. []

2-{3-[4-(2-tert-Butyl-6-trifluoromethyl-pyrimidin-4-yl)-piperazin-1-yl)-propyl-sulfanyl}-3H-pyrimidin-4-one fumarate (ABT-925)

Compound Description: ABT-925 is a compound for which a quantitative determination method in human plasma has been developed and validated. [] This method, employing online solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS), was used in Phase II clinical trials. []

N-(4-(4-((2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohex-1-en-1-yl)methyl)piperazin-1-yl)benzoyl)-4-(((1R)-3-(morpholin-4-yl)-1-((phenylsulfanyl)methyl)propyl)amino)-3-((trifluoromethyl)sulfonyl)benzosulfonamide (ABT-263)

Compound Description: ABT-263 is a Bcl-2 family inhibitor, and its various crystalline forms and solvates have been studied and patented for their use in treating diseases associated with the Bcl-2 protein. [, ] These different forms are designed to optimize the drug's properties, such as solubility and bioavailability. [, ]

[6-(cis-2,6-Dimethylmorpholine-4-yl)pyridin-3-yl]-amide 2-methyl-4'-trifluoromethoxybiphenyl-3-carboxylic acid

Compound Description: This compound is a Smoothened inhibitor. [] The patent proposes its use in combination with a PI3K kinase inhibitor for the treatment of cancer associated with Hedgehog signaling, particularly medulloblastoma and resistant tumors. []

N-[4-Chloro-3-(5-dimethylamino-1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide

Compound Description: This compound acts as a Smoothened inhibitor. [] The patent suggests its potential therapeutic use in combination with a PI3K kinase inhibitor for treating cancers associated with the Hedgehog signaling pathway, such as medulloblastoma and resistant tumors. []

2-[(R)4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl-5'-yl]propan-2-ol

Compound Description: This compound is a Smoothened inhibitor. [] The patent proposes using it with a PI3K kinase inhibitor for treating cancers linked to the Hedgehog signaling pathway, specifically medulloblastoma and resistant tumors. []

2-Methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)phenyl]propionitrile

Compound Description: This compound is a PI3K kinase inhibitor. [] It is suggested for use in combination with a Smoothened inhibitor for the treatment of cancers associated with Hedgehog signaling, such as medulloblastoma and resistant tumors. []

8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-piperazin-1-yl-3-(trifluoromethyl)phenyl)-1,3-dihydro-imidazo[4,5-c]quinolin-2-one

Compound Description: This compound acts as a PI3K kinase inhibitor. [] It is suggested for use in combination with a Smoothened inhibitor to treat cancers associated with the Hedgehog signaling pathway, particularly medulloblastoma and resistant tumors. []

5-(2,6-Dimorpholino-4-yl-pyrimidin-4-yl)-4-trifluoromethyl-pyridin-2-ylamine

Compound Description: This compound functions as a PI3K kinase inhibitor. [] It is proposed for use in combination with a Smoothened inhibitor for the treatment of cancers associated with the Hedgehog signaling pathway, specifically medulloblastoma and resistant tumors. []

4-{4-[(4′-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(3-nitro-4-{[(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}phenyl)sulfonyl]benzamide

Compound Description: This compound is one of a series of compounds designed to induce apoptosis. [] They are suggested as potential treatments for cancer, immune disorders, and autoimmune diseases. []

Properties

CAS Number

1380300-84-4

Product Name

4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride

IUPAC Name

4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride

Molecular Formula

C9H13Cl2F3N4

Molecular Weight

305.13

InChI

InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-5-8(15-6-14-7)16-3-1-13-2-4-16;;/h5-6,13H,1-4H2;2*1H

InChI Key

LBEILWQGOOEWPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.